(S)-ethyl 3-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
(S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various scientific fields. The presence of the trifluoromethoxy group imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethylation reagents such as trifluoromethyl phenyl sulfone under visible light irradiation.
Amino Group Addition: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethoxy group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate is used as a building block for synthesizing more complex molecules. Its unique trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethoxy group can modulate the binding affinity and selectivity of the compound towards specific biological targets .
Medicine
In medicine, (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate is investigated for its potential as a drug candidate. Its unique chemical properties may lead to the development of new therapeutic agents with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the development of advanced materials. The trifluoromethoxy group can enhance the thermal and chemical stability of polymers and coatings .
Mechanism of Action
The mechanism of action of (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Biphenyls: Compounds with a trifluoromethyl group instead of a trifluoromethoxy group.
Fluorinated Biphenyls: Compounds with fluorine atoms instead of trifluoromethoxy groups.
Uniqueness
(S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct lipophilicity and metabolic stability compared to other fluorinated compounds . This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-[3-[3-(trifluoromethoxy)phenyl]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-2-24-17(23)11-16(22)14-7-3-5-12(9-14)13-6-4-8-15(10-13)25-18(19,20)21/h3-10,16H,2,11,22H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSUNVLLQXFERN-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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